molecular formula C13H18N4O4 B12529078 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid CAS No. 819883-46-0

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid

Cat. No.: B12529078
CAS No.: 819883-46-0
M. Wt: 294.31 g/mol
InChI Key: OTXJDUHIZQIQTQ-UHFFFAOYSA-N
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Description

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is a complex organic compound with the molecular formula C13H18N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diformylbenzoic acid with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The aminoacetyl groups can form hydrogen bonds with proteins, potentially inhibiting their function. This compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is unique due to the presence of two aminoacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

819883-46-0

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

3,5-bis[[(2-aminoacetyl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H18N4O4/c14-4-11(18)16-6-8-1-9(7-17-12(19)5-15)3-10(2-8)13(20)21/h1-3H,4-7,14-15H2,(H,16,18)(H,17,19)(H,20,21)

InChI Key

OTXJDUHIZQIQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CNC(=O)CN)C(=O)O)CNC(=O)CN

Origin of Product

United States

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